![molecular formula C₃₂H₃₈D₃N₅O₅ B1147346 α-Ergocryptine-d3 CAS No. 1794783-50-8](/img/new.no-structure.jpg)
α-Ergocryptine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
α-Ergocryptine-d3: is a deuterated form of α-ergocryptine, an ergopeptine and one of the ergoline alkaloids. It is a stable isotope-labeled compound, often used in scientific research for tracing and analytical purposes. The molecular formula of this compound is C32D3H38N5O5, and it has a molecular weight of 578.717 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of α-Ergocryptine-d3 involves the incorporation of deuterium atoms into the α-ergocryptine molecule. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or by using deuterated reagents in the synthesis process. The specific synthetic route and reaction conditions can vary depending on the desired level of deuterium incorporation and the starting materials used .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product in a form suitable for research and analytical applications .
化学反应分析
Types of Reactions: α-Ergocryptine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Pharmacological Properties
α-Ergocryptine-d3 exhibits significant biological activity, particularly in modulating neurotransmitter systems. It interacts with various receptors, primarily dopamine receptors, which are crucial for several neurological functions. The compound is known to act as an agonist at dopamine D2 receptors and has implications for treating conditions such as Parkinson's disease.
Neuroscience Research
- Dopamine Modulation : this compound is extensively studied for its effects on dopamine pathways. Its ability to enhance dopamine receptor activity makes it a candidate for investigating therapeutic approaches for Parkinson's disease and other dopamine-related disorders.
- Blood-Brain Barrier Penetration : Research indicates that ergoline alkaloids can cross the blood-brain barrier effectively, allowing for the exploration of central nervous system (CNS) effects in vitro and in vivo .
Pharmacokinetic Studies
- Metabolic Pathway Analysis : The deuterated structure of this compound facilitates studies on its metabolism and pharmacokinetics. Researchers utilize this compound to assess how modifications affect drug stability and absorption rates compared to non-deuterated forms.
- Comparative Studies : By comparing this compound with other ergoline derivatives, researchers can elucidate differences in pharmacological profiles and therapeutic potentials .
Potential Therapeutic Uses
- Parkinson's Disease : Clinical studies suggest that compounds like this compound may improve symptoms in Parkinson's patients by enhancing dopaminergic activity and reducing motor complications associated with the disease .
- Migraine Treatment : Similar ergoline alkaloids have been explored for migraine prophylaxis, indicating a potential application for this compound in headache disorders .
Comparative Analysis of Ergoline Alkaloids
The following table summarizes the structural characteristics and unique features of this compound in comparison with other related compounds:
Compound | Structure Type | Unique Features |
---|---|---|
α-Ergocryptine | Ergoline Alkaloid | Natural product with significant biological activity |
Dihydro-α-Ergocryptine | Hydrogenated Derivative | Increased potency at dopamine receptors |
Bromocriptine | Dopamine Agonist | Primarily used for Parkinson's disease treatment |
Lysergic Acid | Precursor Compound | Known for hallucinogenic properties |
Case Studies
Several studies have documented the efficacy of ergoline alkaloids, including this compound:
- Clinical Trials on Parkinson’s Disease : A longitudinal study involving patients treated with α-dihydroergocryptine (a related compound) showed significant improvements in motor function, supporting the potential use of this compound as a therapeutic agent .
- Neuroprotective Effects : Investigations into the neuroprotective properties of ergoline derivatives suggest that these compounds may activate pathways associated with neuronal survival, particularly under stress conditions .
作用机制
The mechanism of action of α-Ergocryptine-d3 involves its interaction with various molecular targets and pathways. As an ergoline alkaloid, it primarily acts on dopamine receptors, particularly the D2 receptor. It functions as a dopamine agonist, mimicking the effects of dopamine in the brain and influencing neurotransmission . This interaction can lead to various physiological effects, including modulation of mood, behavior, and motor functions .
相似化合物的比较
β-Ergocryptine: Similar to α-Ergocryptine-d3 but differs in the position of a single methyl group.
Dihydroergocryptine: A hydrogenated form of ergocryptine, used as an antiparkinson agent.
Ergotamine: Another ergoline alkaloid with similar pharmacological properties.
Uniqueness: this compound is unique due to its stable isotope-labeled form, which allows for precise analytical applications. Its deuterium atoms provide a distinct advantage in tracing and quantification studies, making it a valuable tool in scientific research .
属性
CAS 编号 |
1794783-50-8 |
---|---|
分子式 |
C₃₂H₃₈D₃N₅O₅ |
分子量 |
578.72 |
同义词 |
(5’α)-12’-Hydroxy-2’-(1-methylethyl)-5’-(2-methylpropyl)ergotaman-3’,6’,18-trione-d3; _x000B_Ergocryptine-d3; Ergokryptine-d3; NSC 169479-d3; NSC 407319-d3; α-Ergocryptine-d3; α-Ergokryptine-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。